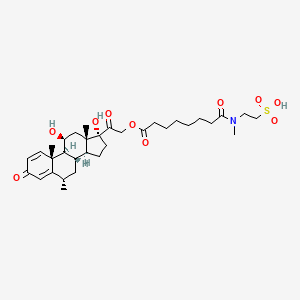
Methylprednisolone 21-suleptanic acid ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylprednisolone suleptanate is a corticosteroid hormone.
Aplicaciones Científicas De Investigación
Prodrug Design and Stability
Methylprednisolone 21-suleptanic acid ester, as a part of various corticosteroid formulations, has been extensively studied for its stability and effectiveness as a prodrug. Anderson et al. (1985) focused on the stability of 21-esters of methylprednisolone in aqueous solutions, finding that derivatives with anionic solubilizing moieties like sulfonate are not hydrolyzed in serum, making them stable and effective as prodrugs (Anderson, Conradi, Spilman, & Forbes, 1985). Similarly, the pharmacokinetics of methylprednisolone after doses of its sodium succinate and suleptanate prodrugs were evaluated by Ferry et al. (1994), demonstrating dose and time dependency in their effectiveness (Ferry, Della-Coletta, Weber, & Vanderlugt, 1994).
Bioconversion and Pharmacokinetics
Studies have also delved into the bioconversion rates and overall bioavailability of methylprednisolone suleptanate. For instance, the initial rate studies of hydrolysis in methylprednisolone 21-hemisuccinate, conducted by Anderson and Taphouse (1981), provided insights into the pharmacokinetics of these compounds (Anderson & Taphouse, 1981).
Application in Neurologic Recovery and CNS Injury
Hall and Yonkers (1989) explored the use of methylprednisolone suleptanate in enhancing early neurologic recovery after head injuries, highlighting its potential in treating central nervous system (CNS) injuries (Hall & Yonkers, 1989).
Colon-Specific Drug Delivery
McLeod, Friend, and Tozer (1993) investigated the synthesis and stability of glucocorticoid-dextran esters, including methylprednisolone, for colon-specific drug delivery. This study highlighted the potential of these esters in targeted drug release within the gastrointestinal tract (McLeod, Friend, & Tozer, 1993).
Metabolic Stability and Radiolabeling
The synthesis of radiolabeled methylprednisolone suleptanate for drug disposition studies, as demonstrated by Stolle, Andrew, and Hsi (1990), indicated the metabolic stability of these compounds, crucial for accurate pharmacokinetic assessments (Stolle, Andrew, & Hsi, 1990).
Application in Asthma Treatment
Paggiaro (2000) noted the development of methylprednisolone suleptanate by Pharmacia Corp for the treatment of asthma, underscoring its efficacy and safety in clinical trials (Paggiaro, 2000).
Ophthalmic Drug Delivery
Kyyrönen, Hume, Benedetti, Urtti, Topp, and Stella (1992) conducted studies on the release of methylprednisolone from hyaluronic acid ester films and microspheres for ophthalmic drug delivery, indicating a slower in vitro release for covalently bound drugs (Kyyrönen et al., 1992).
Enhanced Stability through Steric Hindrance
Garrett and Royer (1962) explored the increased stability of soluble steroid hemiesters through steric hindrance, offering insights into the design of more stable pharmaceutical preparations (Garrett & Royer, 1962).
Propiedades
Número CAS |
121807-10-1 |
|---|---|
Nombre del producto |
Methylprednisolone 21-suleptanic acid ester |
Fórmula molecular |
C33H49NO10S |
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49NO10S/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43)/t21-,23-,24-,26-,30+,31-,32-,33-/m0/s1 |
Clave InChI |
PSCNNGGPKIBAHB-WFVOKNHCSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



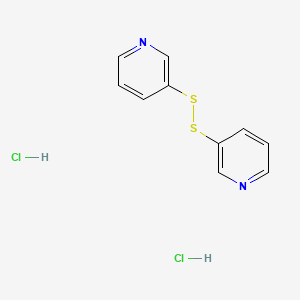

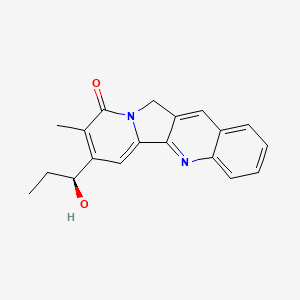
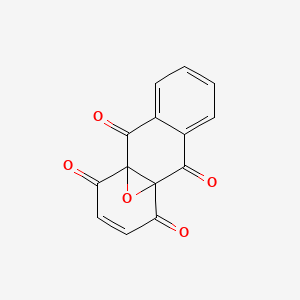

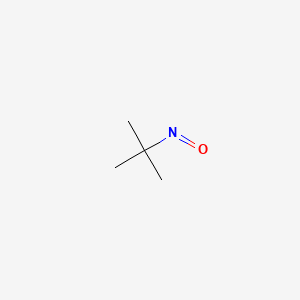
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
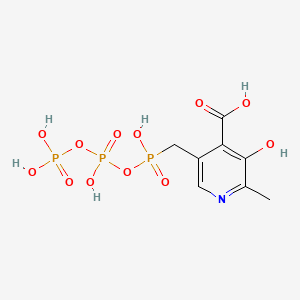
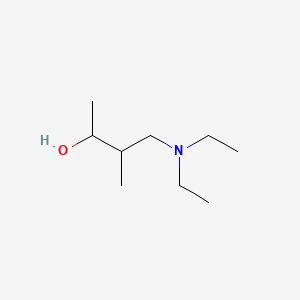
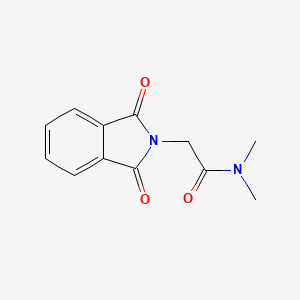
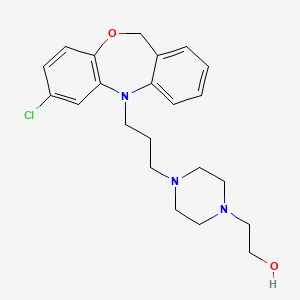


![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)